molecular formula C8H15ClN2O B3027283 Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride CAS No. 1263378-28-4

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride

Cat. No.: B3027283
CAS No.: 1263378-28-4
M. Wt: 190.67
InChI Key: BCPODMBFNHWHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic Chemistry Context of Bicyclic Pyrido-Pyrazinone Systems

The pyrido-pyrazinone system belongs to the [5–6] bicyclic heterocycle family, featuring three nitrogen atoms distributed across its fused pyridine and pyrazinone rings. This arrangement creates distinct electronic environments that influence both synthetic accessibility and biological interactions. The hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one variant introduces partial saturation, enhancing conformational flexibility while maintaining planarity in key regions critical for target binding.

Synthetic routes to this scaffold often employ cyclocondensation strategies. For instance, reactions between β-diketones and aminopyrazoles under reflux conditions yield pyrazolopyrimidinones through a proposed mechanism involving either carbonyl condensation or nucleophilic attack pathways. Alternative methods utilize α,β-unsaturated ketones or nitriles as electrophilic partners, with piperidine catalysis facilitating Michael addition-cyclization sequences (Scheme 1). The hydrochloride salt form improves solubility and crystallinity, particularly for X-ray diffraction studies essential in structure-based drug design.

Table 1: Representative Synthetic Approaches to Pyrido-Pyrazinone Derivatives

Starting Materials Reagents/Conditions Yield (%) Key Features
β-Diketones + Aminopyrazoles Toluene, reflux, 12 h 60–75 Z-isomer preference via H-bond
α,β-Unsaturated Ketones Ethanol/piperidine, reflux 40–78 Base-mediated cyclization
α,β-Unsaturated Nitriles DMF/NaH, ultrasonic 35–63 Enhanced reaction efficiency

The scaffold's reactivity profile allows strategic functionalization at multiple positions. Computational studies reveal that C-5 and C-8 positions exhibit the highest electron density, making them prime targets for electrophilic substitutions. This tunability enables precise modulation of physicochemical properties while maintaining the core pharmacophore.

Scaffold Significance in Targeted Drug Discovery Programs

The pyrido-pyrazinone framework has demonstrated remarkable adaptability across therapeutic areas, particularly in oncology and cardiovascular disease. Its planar bicyclic system mimics natural purine bases, enabling competitive inhibition at ATP-binding pockets in kinase targets. For example, disubstituted pyrido[3,4-b]pyrazines bearing 4-(piperidin-1-yl)aniline moieties exhibit low micromolar IC~50~ values against cancer-related kinases through dual H-bonding with conserved residues (Figure 2).

In phosphodiesterase 5 (PDE5) inhibition, the scaffold's electronic complementarity to the catalytic domain has been exploited through strategic substitutions. Oxadiazole-linked derivatives with nitroaryl groups achieve nanomolar potency (IC~50~ = 18.13 nM) by simultaneously engaging Phe786 and Gln817 residues. SAR analyses highlight three critical regions for optimization (Table 2):

Table 2: Structure-Activity Relationship Features of Pyrido-Pyrazinone Derivatives

Region Functional Group Impact Biological Consequence
Core scaffold N-1 methylation enhances metabolic stability Improved oral bioavailability
C-5 position Electron-withdrawing groups increase π-π stacking Enhanced kinase inhibition (3–5x)
Linker region Rigid oxadiazole spacers improve target residence time PDE5 IC~50~ reduction from 41→18 nM

These insights have driven the development of clinical candidates, particularly in repurposing efforts where scaffold rigidity and substitution patterns are optimized for new target classes. The hydrochloride counterion further aids in salt formation for pharmacokinetic optimization, though detailed formulation studies remain beyond this review's scope.

Properties

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-6-9-5-7-3-1-2-4-10(7)8;/h7,9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPODMBFNHWHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNCC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-28-4
Record name 4H-Pyrido[1,2-a]pyrazin-4-one, octahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride typically involves the construction of the pyrido[1,2-a]pyrazine ring system. One common method includes the intramolecular cyclization of amino keto esters or unsaturated amino esters. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrido[1,2-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride has been investigated for its potential pharmacological activities. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

  • Antidepressant Activity : Research indicates that derivatives of this compound exhibit activity in models of depression. For instance, studies have shown that certain analogs can enhance serotonergic signaling, which is crucial in mood regulation.
  • Anxiolytic Effects : Similar compounds have been noted for their anxiolytic properties in preclinical studies. The modulation of GABAergic systems may play a role in reducing anxiety-like behaviors in animal models.

Case Study Example

A study published in the Journal of Medicinal Chemistry explored several derivatives of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one and their effects on serotonin receptors. The findings suggested that modifications to the side chains significantly influenced receptor binding affinity and selectivity, indicating potential pathways for the development of new antidepressants .

Neuroscience Research

The compound's structural characteristics allow it to penetrate the blood-brain barrier, making it a subject of interest in neuroscience.

Neuroprotective Properties

Research has indicated that this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This property is vital for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study Example

In vitro studies demonstrated that this compound could reduce apoptosis in neuronal cell lines exposed to oxidative stressors. The mechanism involved modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure.

Polymer Chemistry

The compound can serve as a building block in the synthesis of novel polymers with specific properties. Its ability to participate in various chemical reactions allows for the creation of materials with tailored functionalities.

Case Study Example

Research into polymer composites incorporating this compound has shown improved mechanical properties and thermal stability compared to traditional materials. This advancement opens avenues for applications in coatings and advanced materials .

Mechanism of Action

The mechanism of action of Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and related analogs:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Use/Notes References
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride Pyrido-pyrazinone C₈H₁₃ClN₂O* ~188.66 None (parent structure) Research scaffold
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride (GLPBIO) Pyrrolo-pyrazinone C₇H₁₃ClN₂O 176.64 None Research use; sensitive to storage
(R)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride Pyrrolo-pyrazinone C₇H₁₃ClN₂O 176.64 (R)-enantiomer Stereochemical studies
Vildagliptin Impurity 35 Hydrochloride Pyrrolo-pyrazinone C₁₇H₂₆ClN₃O₂ 339.86 Adamantane group Antidiabetic drug impurity
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-2-methyl-pyrido-pyrimidin-4-one Pyrido-pyrimidinone C₂₂H₂₆FN₃O₂ 399.47 Fluorobenzisoxazolyl, methyl Patented therapeutic candidate
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives Pyrazolo-pyrazinone Varies Varies Variable substituents mGluR2 negative allosteric modulators

Notes:

  • Core Heterocycles: Pyrido-pyrazinones (target compound) differ from pyrrolo-pyrazinones (e.g., GLPBIO compound) in ring size and nitrogen positioning. Pyrido-pyrimidinones (e.g., ) replace pyrazinone with pyrimidinone, altering electronic properties .
  • Substituent Impact : Bulky groups (e.g., adamantane in Vildagliptin impurities) increase molecular weight and hydrophobicity, reducing solubility compared to the unsubstituted target compound .
  • Salt Forms : Hydrochloride salts (common across analogs) improve aqueous solubility and crystallinity .

Stability and Handling

  • Hydrochloride Salts : Require inert storage (2–8°C) to prevent degradation, as seen in GLPBIO’s compound .
  • Stereochemistry : The (R)-enantiomer () may exhibit distinct biological activity compared to racemic mixtures, emphasizing the need for enantiopure synthesis .

Key Research Findings

Scaffold Versatility: The pyrido-pyrazinone core allows modular derivatization, enabling optimization for target binding (e.g., fluorinated or alkylated analogs in –3) .

Solubility Challenges : Unsubstituted analogs (e.g., target compound) may require formulation adjustments (e.g., co-solvents) for in vivo studies, whereas complex derivatives (e.g., Vildagliptin impurities) face bioavailability hurdles .

Patent Trends: Recent patents focus on pyrido-pyrimidinones and pyrazolo-pyrazinones, suggesting industry interest in related heterocycles for CNS and metabolic disorders .

Biological Activity

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride (CAS: 1263378-28-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H15ClN2O
  • Molecular Weight : 190.67 g/mol
  • Purity : Typically available at 96% to 98% purity .
  • Appearance : Off-white powder .

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may act on neurotransmitter systems, particularly influencing serotonin and dopamine pathways. Such interactions suggest potential applications in treating neurological disorders.

Antidepressant Effects

Recent studies have highlighted the antidepressant-like effects of this compound in animal models. In a controlled experiment involving rodents, administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The mechanisms underlying these effects are believed to involve modulation of serotonin receptors and enhancement of neuroplasticity .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect is mediated through the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors, suggesting a potential role in neurodegenerative disease management .

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound in a chronic unpredictable stress model. Results indicated that the compound significantly improved mood-related behaviors compared to control groups, supporting its potential as a novel antidepressant agent .

Study 2: Neuroprotection in Alzheimer’s Models

In another investigation, researchers examined the neuroprotective effects of this compound on neuronal cultures exposed to amyloid-beta peptides, which are implicated in Alzheimer’s disease. The results showed that treatment with this compound reduced cell death and inflammation markers, suggesting it may offer therapeutic benefits for Alzheimer's patients .

Summary of Research Findings

Study FocusFindingsReference
Antidepressant ActivityReduced depressive behaviors in rodent models
NeuroprotectionProtection against oxidative stress and apoptosis
Alzheimer's Disease ModelsDecreased cell death and inflammation in neuronal cultures

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using substituted pyrazines and cyclic amines. For example, derivatives of pyrazinones are often synthesized through intramolecular cyclization of amino acids or peptide precursors under acidic conditions . Microbial fermentation (e.g., Streptomyces strains) has also been reported for analogous pyrazinones, enabling scalable production . Key steps include purification via recrystallization (e.g., ethanol/hexane mixtures) and characterization of intermediates using TLC and HPLC.

Q. How is the structural identity of this compound validated in research settings?

  • Methodology : Structural confirmation requires multi-modal spectroscopic analysis:

  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve the bicyclic framework and substituents (e.g., adamantyl groups in related compounds) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : For absolute stereochemical determination, particularly for chiral centers in the pyrido-pyrazinone system .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with metabotropic glutamate receptors (mGluRs)?

  • Methodology :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-LY341495) to measure affinity (Ki_i) in transfected HEK-293 cells expressing mGluR2. Negative allosteric modulation (NAM) activity can be assessed via calcium flux assays .
  • Functional Studies : Monitor downstream signaling (e.g., cAMP inhibition) using luciferase-based reporter systems. Compare efficacy against reference NAMs like MNI-137 .

Q. What analytical strategies are recommended for quantifying impurities in pharmaceutical-grade batches?

  • Methodology :

  • HPLC-UV/MS : Use C18 columns with ammonium acetate buffers (pH 6.5) for separation. Detect impurities (e.g., des-chloro analogs) at 220–260 nm .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products. Cross-validate with reference standards (e.g., Vildagliptin Impurity 35) .

Q. How can metabolic stability be evaluated for preclinical development?

  • Methodology :

  • Liver Microsome Assays : Incubate the compound with human/rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions.

Q. What genomic approaches are available to explore its biosynthesis in microbial systems?

  • Methodology :

  • Genome Mining : Identify biosynthetic gene clusters (BGCs) in Streptomyces spp. using antiSMASH. Target non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) pathways .
  • Heterologous Expression : Clone candidate BGCs into E. coli or S. albus for heterologous production. Validate via LC-HRMS and isotopic labeling .

Q. How should researchers resolve contradictions in reported receptor selectivity profiles?

  • Methodology :

  • Comparative Binding Studies : Test the compound against a panel of mGluR subtypes (e.g., mGluR2 vs. mGluR3) using fluorescence polarization assays .
  • Molecular Modeling : Perform docking simulations (e.g., Glide SP) on mGluR2 crystal structures (PDB: 4XAQ) to identify critical binding residues. Mutagenesis (e.g., Ala-scanning) can validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride
Reactant of Route 2
Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.